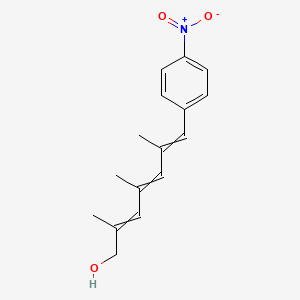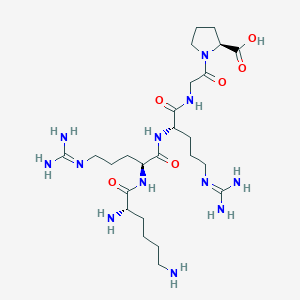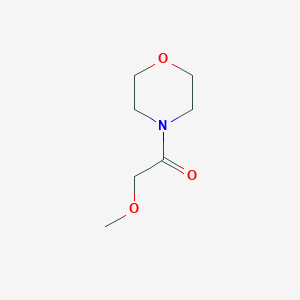![molecular formula C13H19N B12611630 Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C13H19N. It is also known by its IUPAC name, 1-(3-tert-butylphenyl)cyclopropan-1-amine. This compound is characterized by a cyclopropane ring attached to an amine group and a tert-butylphenyl group. It has a boiling point of 251.7°C at 760 mmHg and a density of 0.995 g/cm³.
準備方法
The synthesis of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under specific conditions. One common method includes the use of cyclopropanecarboxylic acid chloride and 3-tert-butylaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
科学的研究の応用
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of cyclopropane ring chemistry.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it useful in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and amine group allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the tert-butylphenyl group can interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to changes in cellular signaling pathways and biochemical processes .
類似化合物との比較
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- can be compared with other similar compounds such as:
Cyclopropanamine, 1-phenyl-: Lacks the tert-butyl group, resulting in different reactivity and biological activity.
Cyclopropanamine, 1-[3-(1,1-dimethylpropyl)phenyl]-: Has a different alkyl group, affecting its chemical properties and applications.
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-2-methyl-:
These comparisons highlight the uniqueness of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- in terms of its structure and applications.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
1-(3-tert-butylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H19N/c1-12(2,3)10-5-4-6-11(9-10)13(14)7-8-13/h4-6,9H,7-8,14H2,1-3H3 |
InChIキー |
CEPJQAFVPMIAJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12611608.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
